![molecular formula C17H24N6O4 B2447596 methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 923509-06-2](/img/structure/B2447596.png)
methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be an organic molecule with multiple functional groups. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with multiple methyl groups and a butyl group. The presence of the acetate group suggests that it might be an ester.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the addition of the methyl and butyl groups, and the formation of the ester linkage.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the purine ring and multiple functional groups. The purine ring is planar, while the attached groups would add three-dimensionality to the molecule.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the ester group suggests that it could undergo hydrolysis to form an alcohol and a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Acyclic Nucleoside and Nucleotide Analogs : A study by Janeba, Holý, and Masojídková (2000) demonstrates the use of similar compounds in the synthesis of acyclic nucleoside and nucleotide analogs, starting from derivatives of 8-bromoadenine. This approach is critical for developing molecules with potential biological activities, including antiviral and anticancer properties (Janeba, Holý, & Masojídková, 2000).
Catalytic Hydrogenation of Dihydro-1,2-Oxazines : Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, revealing pathways that could be analogous to reactions involving structurally similar compounds. Their work highlights the importance of understanding reaction mechanisms for developing new synthetic methods (Sukhorukov et al., 2008).
Potential Applications
Modification of Natural Deoxyguanosine with Amines : Takahashi and Hashimoto (2001) identified stable cross-linked adducts formed from natural deoxyguanosine and aniline or butyl amine in the presence of formaldehyde. This reaction may serve as a model for DNA modification, suggesting potential applications in studying genotoxicity and drug-DNA interactions (Takahashi & Hashimoto, 2001).
Synthesis and Antimicrobial Activities of Purin-8-ones : A study by Sharma, Sharma, and Rane (2004) on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones highlights the antimicrobial potential of compounds within this class. Such studies indicate the broader applicability of similar compounds in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation risk. If it’s reactive, it could pose a risk of chemical burns or reactions.
Direcciones Futuras
Future research on this compound could involve exploring its potential uses, studying its physical and chemical properties in more detail, and investigating its safety and environmental impact.
Propiedades
IUPAC Name |
methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-6-7-8-21-15(25)13-14(20(4)17(21)26)18-16-22(9-12(24)27-5)19-10(2)11(3)23(13)16/h11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRIAGQMSJKTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=O)OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

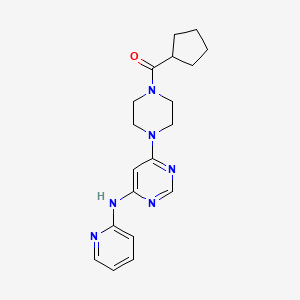
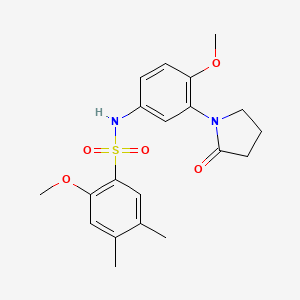
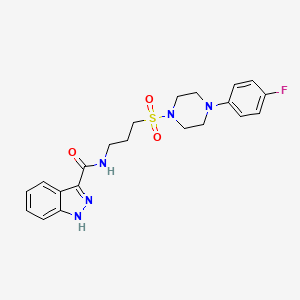
![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)
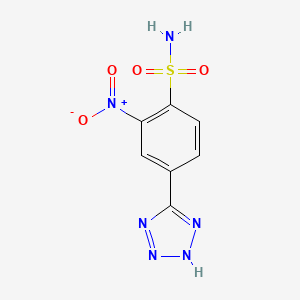
![Ethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2447524.png)
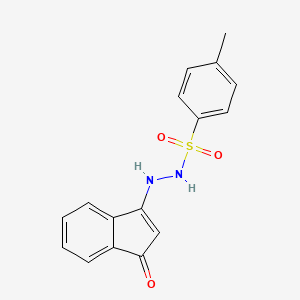
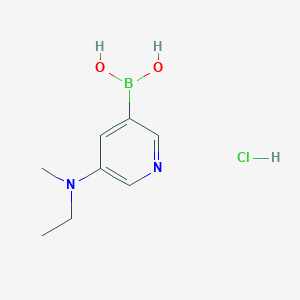

![4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2447528.png)
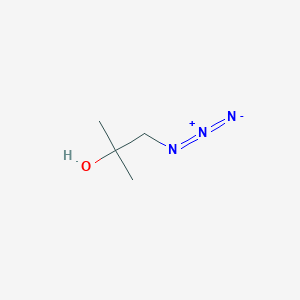
![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2447530.png)
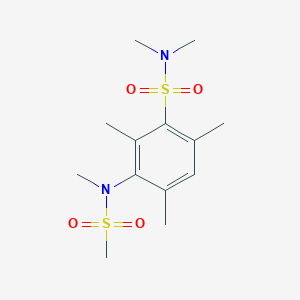
![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)